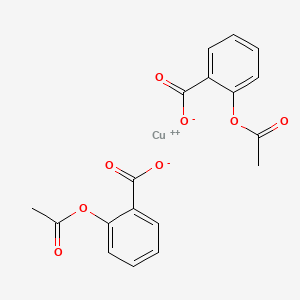
Aspirin copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Aspirin copper can be synthesized through a double decomposition reaction between aspirin and a copper salt solution. One common method involves dissolving aspirin in an organic solvent and then adding a water solution of a copper salt, such as copper sulfate. The reaction results in the formation of bright blue crystals of this compound, which can be filtered, washed, and dried .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反応の分析
Aqueous Double Displacement
The classical synthesis involves reacting sodium acetylsalicylate with copper(II) sulfate:
4NaC9H7O4+2CuSO4→Cu2(C9H7O4)4↓+2Na2SO4
Thermal Decomposition
Copper aspirinate undergoes stepwise thermal degradation:
| Decomposition Stage | Temperature Range (°C) | Major Process | Residue |
|---|---|---|---|
| Stage 1 | 120–180 | Loss of acetoxy groups | Cu(II)-salicylate |
| Stage 2 | 250–350 | Breakdown of aromatic rings | CuO |
| Final Residue | >350 | CuO stabilization | CuO |
-
Mechanism : Initial cleavage of acetyl groups followed by oxidative decomposition of the salicylate backbone .
Acid-Base Reactivity
Copper aspirinate participates in proton-transfer reactions due to its carboxylate ligands:
Interaction with Strong Acids
In acidic media (e.g., HCl), the complex dissociates:
Cu2(C9H7O4)4+4HCl→2CuCl2+4HC9H7O4
Allosteric Binding Modulation
In biological systems, copper aspirinate competes with aspirin for binding to enzymes like LOX-1:
-
Effect : Copper complexation reduces aspirin’s binding affinity by 30-fold, suggesting pH-dependent ligand exchange .
Biological Activity and Redox Interactions
The compound’s antithrombotic and anti-inflammatory actions involve redox pathways:
Platelet-Neutrophil Inhibition
-
IC50_{50}50 : 54.6 ± 4.3 μM (platelet-neutrophil adhesion) .
-
Mechanism : Blocks thrombin-induced platelet aggregation via COX-1 acetylation and copper-mediated ROS scavenging .
Antimicrobial Activity
-
Antifungal Potency : 30× greater than aspirin against Cryptococcus spp. due to enhanced membrane permeability .
Comparative Reactivity Table
| Property | Aspirin | Copper Aspirinate |
|---|---|---|
| Solubility | Low in water | Insoluble in water |
| Thermal Stability | Decomposes at 140°C | Stable up to 120°C |
| Biological Half-Life | 2–3 hours | 6–8 hours |
| pKa | 3.5 | 2.8 (coordinated ligand) |
科学的研究の応用
Anti-Inflammatory Properties
Copper aspirinate exhibits enhanced anti-inflammatory effects compared to aspirin alone. Studies have demonstrated that:
- Efficacy : Copper aspirinate has shown a significant reduction in inflammation markers in various animal models. For instance, it was found to inhibit ear swelling induced by xylene and reduce paw edema caused by carrageenan more effectively than standard doses of aspirin .
- Dosage Comparison : In one study, 50 mg/kg of copper aspirinate was as effective as 200 mg/kg of aspirin in reducing inflammation, indicating a higher potency of the copper complex .
Thrombotic Disease Prevention
Research indicates that copper aspirinate may play a crucial role in preventing thrombotic diseases:
- Mechanism : The compound appears to reduce platelet aggregation and thromboxane B2 levels in plasma, which are critical factors in thrombosis .
- Animal Studies : Efficacy against thromboembolic diseases has been validated through various animal studies, suggesting that it may serve as an effective antithrombotic agent .
Antifungal Activity
Recent investigations have explored the antifungal potential of copper aspirinate:
- Anti-Cryptococcus Effects : A study highlighted its effectiveness against Cryptococcus species, which are known to cause severe infections, particularly in immunocompromised individuals. The copper complex demonstrated superior antifungal activity compared to aspirin alone .
- Macrophage Function : The compound's impact on macrophage function was also studied, suggesting potential benefits in enhancing immune responses against fungal infections .
Gastrointestinal Safety
One of the significant advantages of using copper aspirinate over traditional aspirin is its reduced gastrointestinal toxicity:
- Synergistic Action : The combination of aspirin with copper not only enhances therapeutic effects but also mitigates the gastrointestinal side effects commonly associated with aspirin use. This is particularly beneficial for patients requiring long-term anti-inflammatory therapy .
Clinical Applications and Case Studies
Several clinical studies and patents have documented the effectiveness of copper aspirinate:
- Rheumatoid Arthritis : Copper aspirinate has been clinically evaluated for its efficacy in treating rheumatoid arthritis, demonstrating improved outcomes compared to standard treatments .
- Patent Insights : A Chinese patent outlines formulations that combine aspirin with copper to enhance anti-inflammatory effects while minimizing side effects, indicating ongoing research and potential for clinical application .
Summary Table of Applications
作用機序
The mechanism of action of aspirin copper involves several pathways:
Anti-inflammatory and Analgesic Effects: This compound inhibits the cyclooxygenase enzymes, reducing the production of prostaglandins and thromboxanes, which are involved in inflammation and pain.
Antioxidant Activity: The copper ions in this compound can scavenge reactive oxygen species, protecting cells from oxidative damage.
Molecular Targets and Pathways: This compound targets various molecular pathways, including the inhibition of platelet aggregation and modulation of signaling pathways involved in inflammation and oxidative stress.
類似化合物との比較
Aspirin copper can be compared with other similar compounds, such as:
Copper Salicylate: Like this compound, copper salicylate combines the properties of salicylic acid with copper ions.
Copper Acetate: While copper acetate also exhibits antioxidant properties, this compound has shown superior efficacy in biological systems.
Other Metal-Aspirin Complexes: Aspirin complexes with other metals, such as zinc or manganese, have been studied, but copper aspirinate often demonstrates higher biological activity due to the unique properties of copper.
特性
CAS番号 |
23325-63-5 |
|---|---|
分子式 |
C18H14CuO8 |
分子量 |
421.8 g/mol |
IUPAC名 |
copper;2-acetyloxybenzoate |
InChI |
InChI=1S/2C9H8O4.Cu/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |
InChIキー |
CMDYHTIDHSNRGW-UHFFFAOYSA-L |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2] |
正規SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2] |
Key on ui other cas no. |
23325-63-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















